molecular formula C14H10Cl2O3 B1267276 3,5-Dichloro-4-phenylmethoxybenzoic acid CAS No. 41490-13-5

3,5-Dichloro-4-phenylmethoxybenzoic acid

Cat. No. B1267276
CAS RN: 41490-13-5
M. Wt: 297.1 g/mol
InChI Key: GNTMPTOVLRQSBQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-phenylmethoxybenzoic acid belongs to a class of compounds that are studied for their unique chemical and physical properties. These compounds often serve as building blocks in organic synthesis, with potential applications in material science, pharmaceuticals, and chemical research.

Synthesis Analysis

Synthesis approaches for similar chlorinated and phenylmethoxy-substituted benzoic acids involve multi-step reactions, starting from specific phenyl precursors or by modifying existing benzoic acid derivatives through chlorination, methoxylation, and functional group transformations. For instance, the synthesis of bis(3,5-dichloro-4-hydroxyphenyl)methane from 3,5-dicholo-4-hydroxybenzoic acid using LiAlH4 as a catalyst demonstrates the complexity and specificity of such synthetic routes (Ritmaleni et al., 2013).

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acid derivatives is characterized by X-ray diffraction techniques, revealing specific spatial arrangements and substituent effects on the overall molecule geometry. Studies on similar compounds, like 2-chloro-3-phenylbenzoic acid , provide insights into how chlorination affects molecular structure, highlighting steric interactions and supramolecular arrangements facilitated by functional groups (Boyarskiy et al., 2009).

Scientific Research Applications

  • Scientific Field : Material Science, specifically in the synthesis of polymers .
  • Application Summary : MOCA is used extensively in the preparation of various polymer products including resin, rubber, plastic, paint, film, etc . It plays a vital role in preparing high-quality polyurethane and epoxy resin .
  • Methods of Application : The condensation of unsubstituted and methyl- or chlorine-substituted aromatic amine with formaldehyde (HCHO) has provided a convenient route to prepare MDA, MDT, and MOCA . This condensation reaction normally requires acid catalysis .
  • Results or Outcomes : The catalytic activities of zeolites HY, Hβ, and HZSM-5 in the heterogeneous synthesis of MOCA from o-chloroaniline and formaldehyde were pre-screened in an autoclave, and HY demonstrated better performance than others .

Safety And Hazards

The safety information for 3,5-Dichloro-4-phenylmethoxybenzoic acid indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

3,5-dichloro-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTMPTOVLRQSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309513
Record name 4-benzyloxy-3,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-phenylmethoxybenzoic acid

CAS RN

41490-13-5
Record name NSC212202
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212202
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-benzyloxy-3,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzyloxy)-3,5-dichlorobenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA3N7D956P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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